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molecular formula C5H8N2O5 B8346421 Allyl 2,2-dinitroethyl ether

Allyl 2,2-dinitroethyl ether

Cat. No. B8346421
M. Wt: 176.13 g/mol
InChI Key: KNSXCWKTDLBBQK-UHFFFAOYSA-N
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Patent
US04141768

Procedure details

The pure allyl 2,2-dinitroethyl ether, prepared according to the procedure set forth in Example 1, was added (4.11 grams; 0.0234 mole) slowly to a well stirred solution of sodium hydroxide (0.935 grams; 0.0234 mole), water (15 mls) and methanol (34 mls). The slightly exothermic reaction yielded an immediate orange color. The final pH was approximately 8. Perchloryl fluoride was then metered into the system to which was added a dry ice reflux condenser to prevent excess perchloryl fluoride from sweeping out of the reaction flask. When the perchloryl fluoride began to reflux vigorously, it was shut off and under slight nitrogen flow reflux was maintained for about 4 hours. The reaction temperature was maintained between 20°-25° C. with a water bath. The reaction mixture changed from deep orange to pale orange in color. Water (50 mls) was added and a yellow oil dropped out of solution. The mixture was then extracted with three 60 ml portions of methylene chloride. The methylene chloride extracts were washed with three 30 ml portions of 3 percent sodium hydroxide and finally with water. After drying with magnesium sulfate, excess methylene chloride was removed under vacuum and the residual liquid was distilled through a small Vigreux column. The distillation yielded 2.4 grams (53% yield) of allyl 2,2-dinitro-2-fluoroethyl ether, b. p. 42° C./1.1 mm, nD25 1.4240, d25 1.28. The calculated elemental analysis for C5H7N2O5 was C, 30.93; H, 3.64; N, 14.43. The found analysis was C, 30.85; H, 3.45; N, 14.43. The infrared spectrum for the compound, in Nujol, exhibited maximum peaks at 6.2, 7.6 and 9.0 microns.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.935 g
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Perchloryl fluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
perchloryl fluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
perchloryl fluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]([N+:10]([O-:12])=[O:11])[CH2:5][O:6][CH2:7][CH:8]=[CH2:9])([O-:3])=[O:2].[OH-].[Na+].Cl([F:19])(=O)(=O)=O.C(=O)=O>O.CO>[N+:1]([C:4]([N+:10]([O-:12])=[O:11])([F:19])[CH2:5][O:6][CH2:7][CH:8]=[CH2:9])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(COCC=C)[N+](=O)[O-]
Step Two
Name
Quantity
0.935 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
34 mL
Type
solvent
Smiles
CO
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
Perchloryl fluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
perchloryl fluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
perchloryl fluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added (4.11 grams; 0.0234 mole) slowly to a well
CUSTOM
Type
CUSTOM
Details
The slightly exothermic reaction
CUSTOM
Type
CUSTOM
Details
yielded an immediate orange color
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
to reflux vigorously
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for about 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained between 20°-25° C. with a water bath
ADDITION
Type
ADDITION
Details
a yellow oil dropped out of solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with three 60 ml portions of methylene chloride
WASH
Type
WASH
Details
The methylene chloride extracts were washed with three 30 ml portions of 3 percent sodium hydroxide and finally with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with magnesium sulfate, excess methylene chloride
CUSTOM
Type
CUSTOM
Details
was removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
the residual liquid was distilled through a small Vigreux column
DISTILLATION
Type
DISTILLATION
Details
The distillation

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C(COCC=C)(F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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